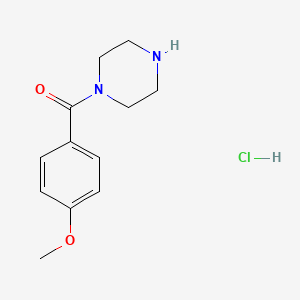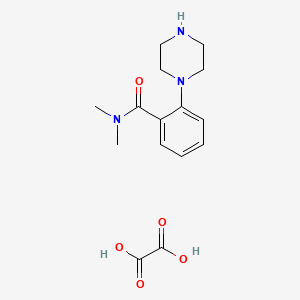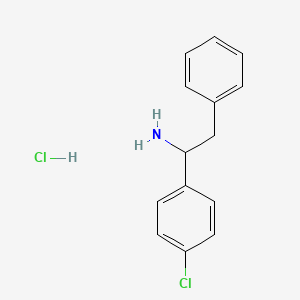
1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride (1-CPPEHCl) is a synthetic compound that has been used in a number of scientific research applications. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Pharmacology: Histamine H3 Receptor Antagonism
In pharmacology, this compound has been investigated for its potential as a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor . Such compounds are known to enhance the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition. This makes it a valuable candidate for the development of drugs aimed at treating wakefulness or memory deficits and other cognitive disorders .
Biochemistry: Enzyme Inhibition
Biochemically, derivatives of this compound have been utilized in the study of enzyme inhibition. The structure of the compound allows for modifications that can increase potency and reduce toxicity, which is crucial in the development of new biochemical tools and therapeutic agents .
Medicinal Chemistry: Anti-inflammatory Agents
In medicinal chemistry, the compound’s derivatives have shown promise as anti-inflammatory agents. Modifications to the aromatic ring of the compound can enhance its pharmacological action, potentially leading to more effective treatments for conditions characterized by inflammation .
Organic Synthesis: Piperazine Derivatives
Organic synthesis research has explored the use of this compound in the synthesis of piperazine derivatives. These derivatives are important in the creation of a broad spectrum of therapeutic agents, including antihistamines and other drugs with central nervous system activity .
Analytical Chemistry: Pharmaceutical Intermediates
Analytically, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role in the development of novel anti-allergic drugs has been particularly noted, with several derivatives exhibiting significant effects on allergic asthma and itching .
Chemical Engineering: Pharmaceutical Production
In chemical engineering, the compound is used as an intermediate in the production of pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis processes, which is essential for the manufacturing of active pharmaceutical ingredients .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride appear to be histamine H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride likely acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic signaling pathway. By blocking the H3 receptor, it prevents the normal inhibitory action of histamine on its own synthesis and release . This leads to increased histamine levels, which can then bind to H1 receptors and increase neuronal activity .
Result of Action
The molecular and cellular effects of 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride’s action are likely related to its impact on histamine signaling. By enhancing histaminergic neuron activity and increasing neurotransmitter signaling, it can potentially alleviate symptoms of conditions like narcolepsy and allergies .
Action Environment
Environmental factors such as the presence of allergens can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride. For instance, in the presence of allergens, the compound’s antagonistic action on H1 receptors can help mitigate allergic reactions .
properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDHBBHMKFZSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride | |
CAS RN |
92252-94-3 | |
| Record name | Benzeneethanamine, α-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92252-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





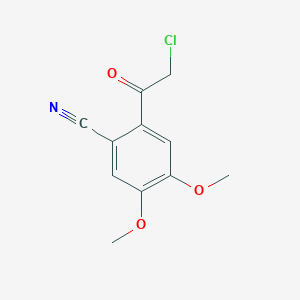
![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)



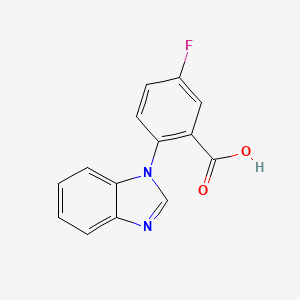


![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
